molecular formula C17H15N3S B2627497 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 893993-72-1

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2627497
CAS No.: 893993-72-1
M. Wt: 293.39
InChI Key: RKOYRAQJCZEOSC-UHFFFAOYSA-N
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Description

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features both pyridazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the reaction of 3-methylbenzyl chloride with 6-(pyridin-3-yl)pyridazine-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the biological activity of pyridazine derivatives.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
  • 3-((3-Methylbenzyl)thio)-6-(pyrimidin-3-yl)pyridazine

Uniqueness

3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is unique due to the specific positioning of the pyridine and pyridazine rings, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbenzylthio group also adds to its distinctiveness, potentially affecting its interaction with biological targets.

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-4-2-5-14(10-13)12-21-17-8-7-16(19-20-17)15-6-3-9-18-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOYRAQJCZEOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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